[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
Brand Name: Vulcanchem
CAS No.: 2253630-92-9
VCID: VC4578700
InChI: InChI=1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2
SMILES: C1CC2(CC(C1)(OC2)CN)CO
Molecular Formula: C9H17NO2
Molecular Weight: 171.24

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol

CAS No.: 2253630-92-9

Cat. No.: VC4578700

Molecular Formula: C9H17NO2

Molecular Weight: 171.24

* For research use only. Not for human or veterinary use.

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol - 2253630-92-9

Specification

CAS No. 2253630-92-9
Molecular Formula C9H17NO2
Molecular Weight 171.24
IUPAC Name [5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
Standard InChI InChI=1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2
Standard InChI Key UHZJNQRPACBLMR-UHFFFAOYSA-N
SMILES C1CC2(CC(C1)(OC2)CN)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol belongs to the class of oxabicyclic compounds, featuring a seven-membered bicyclic framework with an oxygen atom bridging positions 6 and 1 (Figure 1). The IUPAC name reflects its substitution pattern:

  • Bicyclo[3.2.1]octane backbone: A fused ring system comprising a cyclohexane moiety bridged by a methylene group.

  • 6-Oxa substitution: An oxygen atom replaces a methylene group at position 6, creating an ether linkage.

  • 5-Aminomethyl group: A primary amine (-NH2) attached via a methylene spacer at position 5.

  • 1-Hydroxymethyl group: A hydroxymethyl (-CH2OH) substituent at position 1.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number2253630-92-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
SMILES NotationOCC12CCCC(C2)(OC1)CN
InChI KeyUHZJNQRPACBLMR-UHFFFAOYSA-N

The stereochemistry of the bicyclic system remains unspecified in commercial listings, suggesting that available material may exist as a racemic mixture or that stereoselective synthesis methods are proprietary .

Synthetic Approaches

Table 2: Synthetic Intermediates in Analogous Systems

StepIntermediateKey Reagents/ConditionsYield
1Ethyl 5-bromo-6-oxabicyclo...Ag2CO3, Pd(OAc)2, 100°C72%
2Boc-protected aminomethyl...Boc2O, DMAP, CH2Cl285%
3Final hydroxymethyl productLiAlH4 reduction, MeOH/H2O68%

Physicochemical Properties

Solubility and Stability

Experimental data remain sparse, but computational predictions (LogP ≈ -1.32 ) suggest moderate hydrophilicity, likely enhancing water solubility compared to non-oxygenated bicyclic analogs. The presence of both amine and alcohol functionalities implies:

  • pH-dependent solubility: Protonation of the amine (pKa ≈ 9-10) enhances aqueous solubility under acidic conditions .

  • Oxidative sensitivity: Susceptibility to degradation at the secondary alcohol position under strong oxidizing conditions.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~3350 cm⁻¹ (O-H/N-H stretch), 1100 cm⁻¹ (C-O-C ether), and 1050 cm⁻¹ (C-N stretch) .

  • NMR (1H):

    • δ 3.4-3.7 ppm (m, H-6 oxabicyclic proton)

    • δ 2.8-3.1 ppm (t, J = 6 Hz, CH2NH2)

    • δ 1.2-2.5 ppm (m, bicyclic CH2 groups)

Research Findings and Biological Activity

Enzyme Inhibition Studies

Molecular docking simulations of analogous compounds predict:

  • Strong interactions with E. coli DNA gyrase B subunit (ΔG = -9.8 kcal/mol) .

  • Selective inhibition over human topoisomerase II (IC50 ratio >100:1) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

  • Non-β-lactam antibiotics targeting resistant strains .

  • Neuraminidase inhibitors in antiviral drug development .

Material Science

Oxabicyclic ethers act as crosslinkers in epoxy resins, with the aminomethyl group enabling covalent bonding to carbon fiber surfaces .

SupplierPurityPrice (USD/100 mg)Lead Time
VulcanChem>95%$6722-3 weeks
AaronChem 98%$9492-3 weeks
AKSci 90%$4594 weeks

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